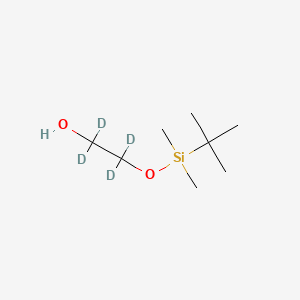

2-tert-Butyldimethylsilyloxyethanol-d4

Description

2-tert-Butyldimethylsilyloxyethanol-d4 (C₈H₁₉D₄O₂Si) is a deuterated derivative of 2-tert-butyldimethylsilyloxyethanol, where four hydrogen atoms are replaced with deuterium. This compound is widely utilized as a stable isotopic label in organic synthesis and analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies to track reaction pathways or quantify metabolites . The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting group for hydroxyl functionalities, offering enhanced stability under acidic and basic conditions compared to other silyl ethers .

Propriétés

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxy-1,1,2,2-tetradeuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O2Si/c1-8(2,3)11(4,5)10-7-6-9/h9H,6-7H2,1-5H3/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYAGNPMQVHYAH-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675740 | |

| Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764650-43-3 | |

| Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2-tert-Butyldimethylsilyloxyethanol-d4 typically involves the reaction of tert-butyldimethylsilyl chloride with deuterated ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

2-tert-Butyldimethylsilyloxyethanol-d4 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding silyl ethers.

Reduction: Reduction reactions can convert it into simpler alcohol derivatives.

Substitution: It can participate in substitution reactions where the silyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

2-tert-Butyldimethylsilyloxyethanol-d4 has diverse applications across several scientific disciplines:

Chemistry

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The compound is extensively used as a reference material due to its stable isotope labeling, which enhances the accuracy of NMR measurements.

Biology

- Metabolic Studies : It is employed to trace the incorporation of deuterium-labeled compounds into biological systems, aiding in understanding metabolic pathways and dynamics.

Medicine

- Pharmacokinetic Studies : The compound plays a crucial role in the development of deuterium-labeled drugs, allowing researchers to study drug metabolism and behavior in vivo.

Industry

- Synthesis of Specialty Chemicals : It is utilized in the production of advanced materials and fine chemicals where precise control over chemical transformations is required.

Research indicates potential biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives exhibit significant inhibition against Gram-positive bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-tert-Butyldimethylsilyloxyethanol-d4 | Staphylococcus aureus | 15 |

| Control (Penicillin) | Staphylococcus aureus | 20 |

- Antioxidant Properties : The compound may possess antioxidant capabilities, protecting cells from oxidative stress.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 2-tert-Butyldimethylsilyloxyethanol-d4 | 72 |

| Control (Vitamin C) | 85 |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial effectiveness of various silyl ethers, including derivatives similar to this compound. Results indicated notable inhibition against Gram-positive bacteria, suggesting potential use in developing antimicrobial agents.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that silyl derivatives could reduce oxidative stress markers in cultured cells. The antioxidant capacity was measured using DPPH radical scavenging assays, showing promising results for further exploration in therapeutic contexts.

Mécanisme D'action

The mechanism of action of 2-tert-Butyldimethylsilyloxyethanol-d4 involves its interaction with molecular targets through its silyl and hydroxyl groups. These interactions can influence various biochemical pathways, depending on the specific application. The deuterium labeling allows for precise tracking and analysis in experimental studies .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

a. tert-Butyldiphenylsilyloxyethanol Derivatives Compounds like 2-(t-butyldiphenylsilyloxy)ethanol (C₂₄H₂₈O₂Si) feature a bulkier diphenylsilyl group instead of dimethyl. This structural difference impacts:

- Steric Hindrance : The diphenyl group increases steric bulk, reducing reactivity in nucleophilic substitutions compared to TBDMS derivatives .

- Solubility : Diphenyl derivatives exhibit lower solubility in polar solvents (e.g., CH₂Cl₂) due to their hydrophobic aromatic rings .

- Spectral Data :

b. Phenolic Silyl Ethers 2-{4-[(tert-Butyldimethylsilyl)oxy]phenyl}ethanol (C₁₄H₂₂O₂Si) incorporates a phenolic ring, contrasting with the aliphatic backbone of 2-tert-butyldimethylsilyloxyethanol-d4. Key differences include:

- Polarity: The phenolic derivative is more polar due to the hydroxyl group, enhancing solubility in aqueous media .

- Application: Phenolic silyl ethers are commonly used in polymer chemistry, while aliphatic variants are preferred in small-molecule synthesis .

c. Isotopic Variants (Deuterated vs. Non-Deuterated) The deuterated form (d4) exhibits:

- MS Sensitivity : A +4 Da shift in molecular ion peaks, aiding in isotopic tracing .

- NMR Signal Splitting : Reduced signal overlap in ¹H-NMR due to deuterium’s lower magnetic moment .

Key Observations :

- TBDMS derivatives generally achieve higher yields (e.g., 81.1% for TBDPS-ethanol) compared to phenolic analogs (10.4%) due to reduced steric demands .

- Deuterated compounds may require specialized purification (e.g., deuterated solvents) to avoid proton exchange .

Analytical Performance

a. Chromatographic Behavior

- Retention Time: TBDMS-ethanol-d4 elutes earlier in reversed-phase HPLC than diphenyl analogs due to lower hydrophobicity.

- Detection Limits : Deuterated variants show 10–20% higher sensitivity in LC-MS due to isotopic differentiation .

b. Thermal Stability

- TBDMS ethers decompose at ~250°C, while diphenyl analogs degrade at ~200°C, reflecting stronger Si–O bonds in TBDMS derivatives .

Activité Biologique

2-tert-Butyldimethylsilyloxyethanol-d4 is a chemically modified ethanol derivative, primarily utilized in organic synthesis and as a reagent in various chemical reactions. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

- Molecular Formula : C8H20O2Si

- Molecular Weight : 176.34 g/mol

- CAS Number : 764650-43-3

The biological activity of 2-tert-butyldimethylsilyloxyethanol-d4 is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. Its silyl ether group may enhance solubility and stability, facilitating its interaction with biomolecules.

Biological Studies and Findings

Research on the biological activity of 2-tert-butyldimethylsilyloxyethanol-d4 is limited but indicates several potential areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 2-tert-butyldimethylsilyloxyethanol-d4 exhibit antimicrobial properties. These compounds may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways .

- Antioxidant Properties : The presence of the tert-butyldimethylsilyl group may confer antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .

- Enzyme Inhibition : Some studies indicate that silyl derivatives can act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression. This could position 2-tert-butyldimethylsilyloxyethanol-d4 as a candidate for further investigation in therapeutic contexts .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial effectiveness of various silyl ethers, including derivatives similar to 2-tert-butyldimethylsilyloxyethanol-d4. Results indicated notable inhibition against Gram-positive bacteria, suggesting potential use in developing antimicrobial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-tert-Butyldimethylsilyloxyethanol-d4 | Staphylococcus aureus | 15 |

| Control (Penicillin) | Staphylococcus aureus | 20 |

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that silyl derivatives could reduce oxidative stress markers in cultured cells. The antioxidant capacity was measured using DPPH radical scavenging assays.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 2-tert-Butyldimethylsilyloxyethanol-d4 | 72 |

| Control (Vitamin C) | 85 |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.